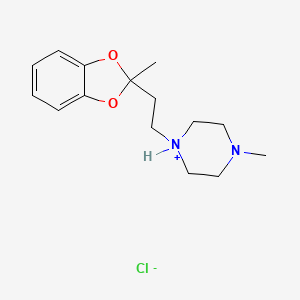
1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-YL)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine is a complex organic compound that features a unique combination of functional groups, including a chloro group, a morpholinosulfonyl group, and a guanidine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
The synthesis of 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through cyclization reactions involving substituted alkynes and o-haloarylamidines in the presence of a nickel catalyst and water.
Introduction of Chloro and Morpholinosulfonyl Groups: The chloro and morpholinosulfonyl groups are introduced through nucleophilic substitution reactions.
化学反应分析
1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chloro group.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the morpholinosulfonyl group.
科学研究应用
1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may enhance the release of neurotransmitters like acetylcholine, slow the rates of depolarization and repolarization of muscle cell membranes, or inhibit specific enzymes involved in disease pathways .
相似化合物的比较
1-(4-Chloro-7-(morpholinosulfonyl)isoquinolin-1-yl)guanidine can be compared with other similar compounds, such as:
4,7-Dichloroquinoline: This compound serves as a precursor in the synthesis of the target compound and shares similar structural features.
4-Chloro-7-(trifluoromethyl)quinoline: Another derivative of quinoline with different substituents that may exhibit distinct biological activities.
1-carbamimidamido-4-chloro-N-[(2R)-3-methyl-1-(morpholin-4-yl)-1-oxobutan-2-yl]isoquinoline-7-sulfonamide: A structurally related compound with a similar isoquinoline core and functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific combination of functional groups and potential biological activities.
属性
CAS 编号 |
782435-06-7 |
|---|---|
分子式 |
C14H16ClN5O3S |
分子量 |
369.8 g/mol |
IUPAC 名称 |
2-(4-chloro-7-morpholin-4-ylsulfonylisoquinolin-1-yl)guanidine |
InChI |
InChI=1S/C14H16ClN5O3S/c15-12-8-18-13(19-14(16)17)11-7-9(1-2-10(11)12)24(21,22)20-3-5-23-6-4-20/h1-2,7-8H,3-6H2,(H4,16,17,18,19) |
InChI 键 |
WHNODKWPFVCUOC-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Trichloro[2-(3-methylphenyl)ethyl]silane](/img/structure/B15344320.png)
![N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide](/img/structure/B15344343.png)

![methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B15344355.png)

![Benzo[c]picene](/img/structure/B15344365.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)-](/img/structure/B15344373.png)






